![molecular formula C5H5N5 B2678596 [1,2,4]三唑并[1,5-a]吡嗪-8-胺 CAS No. 55366-18-2](/img/structure/B2678596.png)

[1,2,4]三唑并[1,5-a]吡嗪-8-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

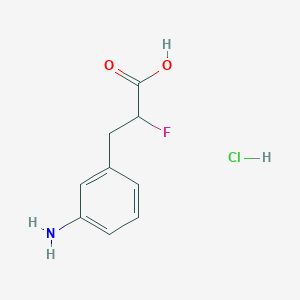

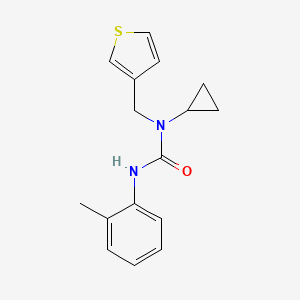

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” is a chemical compound with the molecular formula C5H5N5 . It is a solid substance and is used in various scientific research .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” and its derivatives can be achieved through a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” is characterized by a triazole ring fused with a pyrazine ring . The InChI Code for this compound is 1S/C5H5N5/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H, (H2,6,9) .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” is a solid substance . It has a molecular weight of 135.13 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

Microwave-Mediated Synthesis

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Anticancer Agents

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” and indole skeletons are widely used to design anticancer agents . For example, compound H12, a [1,2,4]triazolo[1,5-a]pyrimidine indole derivative, exhibits potent antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells .

Suppression of ERK Signaling Pathway

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” derivatives can suppress the ERK signaling pathway, which is often overactive in various types of cancer . Compound H12, for instance, significantly inhibits the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Induction of Cell Apoptosis

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” derivatives can induce cell apoptosis, a process that leads to the death of cancer cells . Compound H12 has been shown to induce apoptosis in MGC-803 cells .

Cell Cycle Arrest

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” derivatives can cause cell cycle arrest, halting the growth and division of cancer cells . Compound H12, for example, induces G2/M phase arrest in MGC-803 cells .

Regulation of Cell Cycle-Related and Apoptosis-Related Proteins

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” derivatives can regulate cell cycle-related and apoptosis-related proteins . Compound H12 has been shown to regulate these proteins in MGC-803 cells .

安全和危害

The safety information available indicates that “[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” may pose certain hazards. The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H332, and H335. Precautionary statements include P280, P305+P351+P338, and P310 .

属性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrazin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALQQELQKOORNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)

![(Z)-1-benzyl-3-(((4-nitrophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2678526.png)

![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)